N-(3-Methyl-2-thiazolidinylidene)nicotinamide
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Overview
Description
N-(3-Methyl-2-thiazolidinylidene)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazolidine ring fused with a nicotinamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-thiazolidinylidene)nicotinamide typically involves the reaction of nicotinamide with 3-methyl-2-thiazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-thiazolidinylidene)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds.
Scientific Research Applications
N-(3-Methyl-2-thiazolidinylidene)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2-thiazolidinylidene)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as indoleamine-N-methyltransferase, which plays a role in the biosynthesis of dimethyltryptamine . This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(3-methyl-2-thiazolidinylidene)succinamide: This compound shares a similar thiazolidine structure and exhibits comparable biological activities.
2-Imino-3-Methylthiazolidine:
Uniqueness
N-(3-Methyl-2-thiazolidinylidene)nicotinamide is unique due to its specific combination of a thiazolidine ring and a nicotinamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and modulate metabolic pathways sets it apart from other similar compounds.
Properties
CAS No. |
65400-79-5 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(3-methyl-1,3-thiazolidin-2-ylidene)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c1-13-5-6-15-10(13)12-9(14)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
ZLMLIUNCFWMYBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC1=NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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